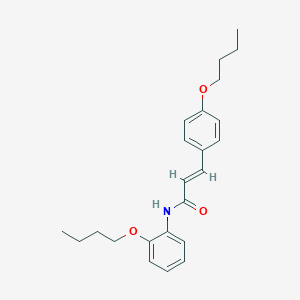

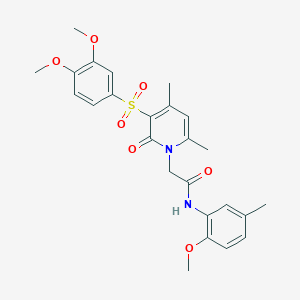

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide is a versatile chemical compound used in diverse scientific research due to its unique properties. It enables investigations in fields like materials science, nanotechnology, and medicinal research .

Molecular Structure Analysis

The molecular structure of (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide consists of two aromatic rings connected by a conjugated double bond. The butoxy groups contribute to its lipophilic nature, potentially influencing its biological activity.

科学的研究の応用

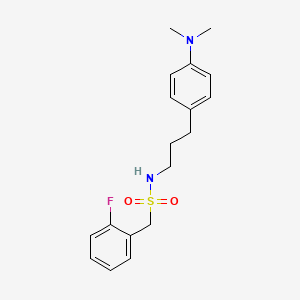

Zika Virus Inhibition : A study by Riva et al. (2021) elucidated the role of a similar compound, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), as an inhibitor of Zika virus replication. The compound was identified through high-throughput screening and found to suppress RNA replication by preventing the formation of the virus's membranous replication compartment in the endoplasmic reticulum, indicating a novel mechanism of action for Zika virus antivirals (Riva et al., 2021).

Synthesis of Stereoregular Polyamides : Bou et al. (1994) discussed the synthesis of stereoregular polyamides derived from L-tartaric acid, employing a similar enamide structure. These polyamides, containing chiral carbons, exhibited high crystallinity and moderate optical activity, demonstrating their potential in material science applications (Bou, Iribarren, & Muñoz-Guerra, 1994).

Rhodium-Catalyzed Hydrogenation of Enamides : Donoghue, Helquist, and Wiest (2007) investigated the rhodium-catalyzed hydrogenation of enamides, including compounds structurally similar to (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide. This study provided insights into the reaction mechanisms and the influence of different ligands and substrates (Donoghue, Helquist, & Wiest, 2007).

Anticonvulsant Properties : Kombian, Edafiogho, and Ananthalakshmi (2005) researched the effects of enaminones on excitatory synaptic transmission in the rat brain. Their findings suggested that certain enaminones can enhance extracellular GABA levels, indicating potential therapeutic applications in treating seizures (Kombian, Edafiogho, & Ananthalakshmi, 2005).

Synthetic Applications : Trost, Cregg, and Quach (2017) reported a method for isomerizing N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides, demonstrating the synthetic versatility of enamides in organic chemistry (Trost, Cregg, & Quach, 2017).

Enaminones as Therapeutic Pharmacophores : Eddington et al. (2000) explored the therapeutic potential of enaminones, highlighting their anticonvulsant activity and novel brain transport mechanisms. This study expanded the understanding of enaminones' role in medicinal chemistry (Eddington et al., 2000).

Safety and Hazards

特性

IUPAC Name |

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-3-5-17-26-20-14-11-19(12-15-20)13-16-23(25)24-21-9-7-8-10-22(21)27-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3,(H,24,25)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKSBMOONYPQGE-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)

![[4-(But-2-en-1-yloxy)phenyl]boronic acid](/img/structure/B2737503.png)

![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide](/img/structure/B2737507.png)